

ATTO 590 Azide for Click Chemistry Reactions: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.[1][2] [3] Its azide derivative, ATTO 590 azide, is a versatile tool for "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] This makes ATTO 590 azide an ideal candidate for labeling biomolecules such as proteins and nucleic acids in a specific and efficient manner. This document provides detailed application notes and protocols for the use of ATTO 590 azide in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Properties of ATTO 590 Azide

ATTO 590 azide exhibits excellent photophysical properties, making it suitable for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques like STED, PALM, and dSTORM.[1][2][3] The key quantitative properties of **ATTO 590** are summarized in the table below.



Property	Value	Reference
Excitation Maximum (λabs)	593 nm	[1]
Emission Maximum (λem)	622 nm	[1]
Molar Extinction Coefficient (εmax)	1.2 x 10^5 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (ΦF)	80%	[1]
Fluorescence Lifetime (τ)	3.7 ns	[1]
Molecular Weight	Varies by supplier	
Solubility	Soluble in DMSO	[5]
Storage	Store at ≤ -20°C, protect from light and moisture	

Click Chemistry Reactions with ATTO 590 Azide

ATTO 590 azide can be conjugated to alkyne-modified biomolecules through two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join terminal alkynes and azides.[6] This reaction is characterized by its rapid kinetics and high yields.[7] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to its cytotoxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[3][4] The absence of a toxic catalyst makes SPAAC ideal for labeling biomolecules in living cells and whole organisms.[6]



Experimental Protocols

The following are detailed protocols for labeling proteins and DNA with **ATTO 590** azide using both CuAAC and SPAAC reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing a terminal alkyne group with **ATTO 590** azide using a copper(I)-catalyzed reaction.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
- ATTO 590 azide
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium ascorbate
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Stock Solutions:
 - ATTO 590 azide: Dissolve in DMSO to a final concentration of 10 mM.
 - CuSO₄: Prepare a 20 mM stock solution in water.
 - THPTA: Prepare a 100 mM stock solution in water.



- Sodium ascorbate: Freshly prepare a 300 mM stock solution in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - 50 μL of alkyne-modified protein solution (1-5 mg/mL in PBS)
 - 100 μL of PBS buffer
 - 4 μL of ATTO 590 azide stock solution (final concentration ~20 μM, can be optimized)
 - Vortex briefly to mix.
- Prepare Catalyst Solution:
 - \circ In a separate tube, mix 10 μL of 100 mM THPTA solution with 10 μL of 20 mM CuSO₄ solution. Vortex briefly.
- Initiate the Reaction:
 - Add the 20 μL of the catalyst solution to the protein/azide mixture.
 - Add 10 μL of 300 mM sodium ascorbate solution to initiate the reaction.
 - Vortex briefly to mix.
- Incubation:
 - Incubate the reaction mixture for 30 minutes at room temperature, protected from light.
 Longer incubation times may improve labeling efficiency.[8]
- Purification:
 - Purify the labeled protein from unreacted dye and catalyst components using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[9]
 - Collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.



Alternatively, dialysis can be used for purification.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified DNA

This protocol describes the labeling of an azide-modified DNA oligonucleotide with a cyclooctyne-containing **ATTO 590** derivative (e.g., **ATTO 590**-DBCO). While the prompt specifies **ATTO 590** azide, for SPAAC, the azide is typically on the biomolecule and the strained alkyne on the dye.

Materials:

- · Azide-modified DNA oligonucleotide
- ATTO 590-DBCO (or other strained alkyne derivative)
- Nuclease-free water
- Suitable reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare Stock Solutions:
 - Azide-modified DNA: Dissolve in nuclease-free water to a convenient stock concentration (e.g., 100 μM).
 - ATTO 590-DBCO: Dissolve in DMSO to a final concentration of 10 mM.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified DNA and ATTO 590-DBCO. A 2-4 fold molar excess of the ATTO 590-DBCO is typically recommended.
 - Add reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 20% to avoid precipitation of the DNA.
- Incubation:



 Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.

Purification:

- Purify the labeled DNA from the excess unreacted dye. For oligonucleotides, this can be achieved by ethanol precipitation.
- Alternatively, size-exclusion chromatography or reverse-phase HPLC can be used for purification.

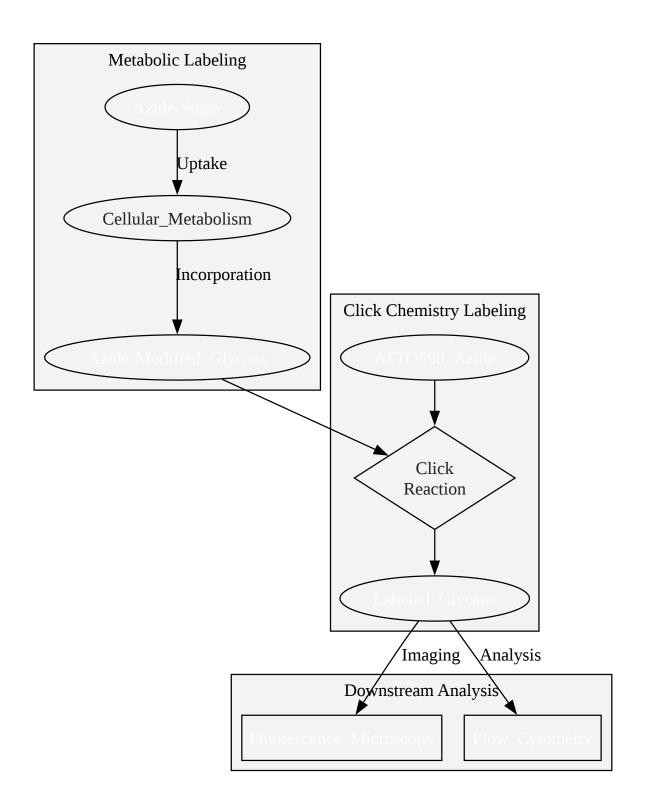
Applications

ATTO 590 azide is a versatile reagent with applications in various fields of life sciences.

- Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.
- Super-Resolution Microscopy (STED, PALM, dSTORM): The high photostability and brightness of ATTO 590 make it an excellent choice for advanced imaging techniques that can resolve cellular structures beyond the diffraction limit of light.[1][2][3]
- Flow Cytometry: Cells labeled with ATTO 590 can be identified and quantified based on their fluorescence, enabling the analysis of specific cell populations.[3]
- Fluorescence In Situ Hybridization (FISH): ATTO 590-labeled nucleic acid probes can be used to detect specific DNA or RNA sequences within cells.[3]

Visualizations Signaling Pathway Diagram

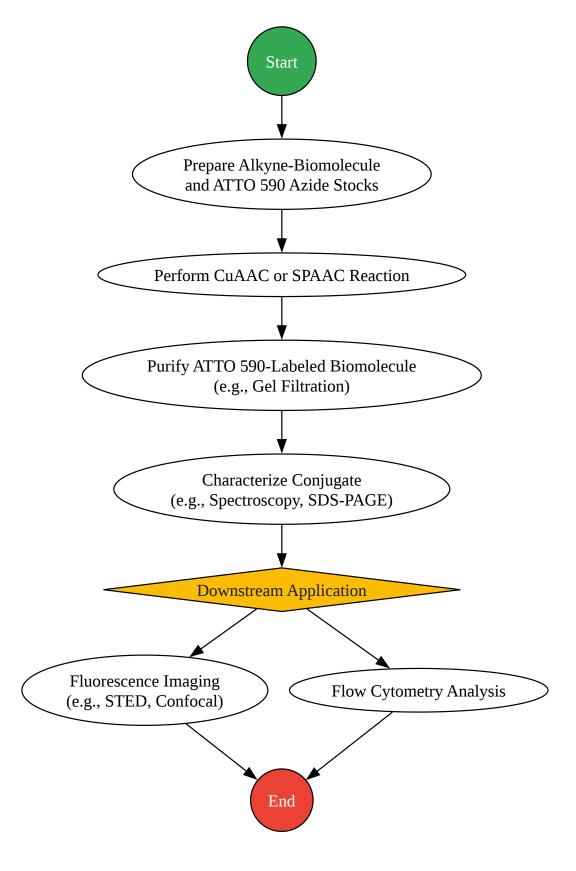




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Experimental Workflow Diagram

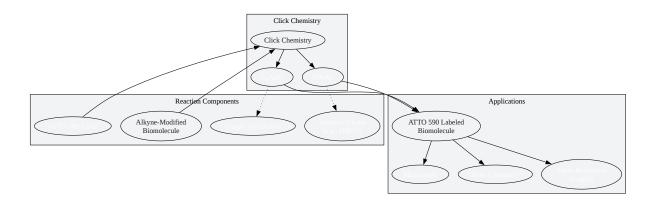




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Logical Relationship Diagram



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